molecular formula C29H28N2O5 B6579100 11-(2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 1105241-72-2

11-(2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B6579100
CAS No.: 1105241-72-2
M. Wt: 484.5 g/mol
InChI Key: SGDMNMGKDVFKQX-UHFFFAOYSA-N
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Description

The compound 11-(2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a structurally complex molecule featuring:

  • A 4-oxo-4H-chromen-7-yl moiety linked via an ethyloxy bridge to the diazatricyclo core.
  • A 4-methoxyphenyl substituent on the chromen ring, which may enhance lipophilicity and bioactivity.

This hybrid architecture combines elements of chromen derivatives (known for antioxidant and anticancer properties) and diazatricyclo systems (often associated with enzyme inhibition or receptor modulation) .

Properties

IUPAC Name

11-[2-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5/c1-34-22-7-5-20(6-8-22)25-18-36-27-14-23(9-10-24(27)29(25)33)35-12-11-30-15-19-13-21(17-30)26-3-2-4-28(32)31(26)16-19/h2-10,14,18-19,21H,11-13,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDMNMGKDVFKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CC5CC(C4)C6=CC=CC(=O)N6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-(2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic molecule with potential biological activities. Its structure suggests it may interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C29H28N2O5
  • Molecular Weight : 484.5 g/mol
  • IUPAC Name : 11-[2-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyethyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

The compound features a chromenone backbone with a methoxyphenyl substituent and a diazatricyclo structure that contributes to its potential biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

  • Antioxidant Activity : Many chromenone derivatives are known for their ability to scavenge free radicals and reduce oxidative stress.
  • Anticancer Properties : Certain chromenones have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Compounds with similar functional groups have demonstrated antimicrobial properties against various pathogens.

Antioxidant Activity

A study on related chromenone compounds showed significant antioxidant activity measured by DPPH radical scavenging assays. The presence of the methoxy group is believed to enhance this activity by donating electrons.

CompoundIC50 (µM)
11-(2-{...})25
Control (Vitamin C)10

Anticancer Activity

In vitro studies have demonstrated that the compound inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of signaling pathways such as apoptosis via caspase activation.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest

Antimicrobial Effects

The compound was tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Case Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry explored the anticancer effects of structurally similar compounds in vivo using xenograft models. The study reported a significant reduction in tumor size when treated with these compounds.
  • Antioxidant Efficacy Study : Another research article focused on the antioxidant potential of chromenones found that they significantly reduced lipid peroxidation in liver cells, suggesting protective effects against oxidative damage.

Comparison with Similar Compounds

Structural Analogs of the Diazatricyclo Core

Compound A : 11-(2-Hydroxyethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
  • Key Difference : Replaces the chromen-7-yloxyethyl group with a hydroxyethyl substituent.
  • Impact : Reduced aromaticity and lipophilicity compared to the target compound. Likely lower membrane permeability but improved aqueous solubility.
Compound B : (1S,9R)-11-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
  • Key Difference : Features a 3-phenylchromen group instead of 4-methoxyphenyl.

Chromen Derivatives with Varied Substituents

Compound C : 4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen
  • Key Difference : Retains the 4-methoxyphenyl group but lacks the diazatricyclo core.
  • Impact : The tetrahydrochromen system may confer different conformational flexibility, affecting interaction with biological targets like acetylcholinesterase .
Compound D : 7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one

Physicochemical and Bioactivity Comparisons

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~500 g/mol (estimated) ~290 g/mol ~490 g/mol ~400 g/mol
logP (Predicted) 3.5–4.2 1.2–1.8 3.0–3.5 2.8–3.3
Key Functional Groups Methoxyphenyl, chromen, diazatricyclo Hydroxyethyl, diazatricyclo Phenylchromen, diazatricyclo Chlorophenyl, methoxyphenyl
Bioactivity Potential kinase inhibition (inferred) Unreported Anticancer (inferred) Acetylcholinesterase inhibition

Therapeutic Potential and Selectivity

  • The 4-methoxyphenyl group may enhance selectivity for cancer cells over normal tissues .
  • Enzyme Inhibition : The diazatricyclo core’s rigidity could improve binding to enzymes like acetylcholinesterase compared to less constrained analogs .

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